8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3-methyl-substituted core with two key substituents:
- Position 7: A 2-hydroxy-3-(o-tolyloxy)propyl group, introducing a chiral center and aryl ether functionality.
Purine-diones are pharmacologically significant due to their structural resemblance to adenine nucleotides, enabling interactions with kinases, phosphatases, and other enzymes .
Properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4/c1-13-7-5-6-8-15(13)30-12-14(27)11-26-16-17(25(4)20(29)23-18(16)28)22-19(26)21-9-10-24(2)3/h5-8,14,27H,9-12H2,1-4H3,(H,21,22)(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOKTWDQJJQTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H28N6O3
- Molecular Weight : 432.48 g/mol
The compound features a purine base with various substituents that contribute to its biological properties. The presence of a dimethylamino group and a hydroxy-substituted phenyl moiety are critical for its activity.
Antitumor Activity
Recent studies have indicated that purine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one discussed have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism of action often involves the inhibition of specific kinases associated with tumor growth.
Case Study: Synergistic Effects with Doxorubicin
A notable study demonstrated that certain purine derivatives, when combined with doxorubicin, exhibited a synergistic effect in inhibiting tumor cell proliferation. This combination therapy significantly enhanced the cytotoxicity against resistant cancer cell lines, suggesting potential for clinical application in chemotherapy regimens .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This property is particularly beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
In addition to antitumor and anti-inflammatory effects, this purine derivative has shown promising antimicrobial activity against a range of bacterial strains. Studies have reported that it exhibits significant inhibitory action against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the core structure can enhance potency and selectivity:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Hydroxy Group : Increases interaction with biological targets through hydrogen bonding.
- Tolyloxy Substituent : Influences lipophilicity and cellular uptake.
A systematic exploration of these modifications has led to the identification of more potent analogs with improved therapeutic profiles.
Research Findings Summary Table
Scientific Research Applications
Overview
The compound 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential applications in various scientific and medical fields. This article explores its synthesis, biological activity, and therapeutic potentials, supported by case studies and comprehensive data.
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Neurological Disorders : Due to its neuroprotective properties, the compound shows promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
- Cancer Research : Its ability to modulate signaling pathways may make it a candidate for cancer therapeutics.
- Cardiovascular Health : The interaction with adenosine receptors suggests potential benefits in cardiovascular diseases.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of the compound on cultured neuronal cells, it was found that treatment significantly reduced cell death induced by oxidative stress. Mechanistic studies indicated that the compound modulated key survival pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Anticancer Properties
Another investigation focused on the compound's anticancer properties. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines. Further analysis revealed that this effect was mediated through apoptosis induction and cell cycle arrest.
Study 3: Cardiovascular Implications
A recent study explored the cardiovascular effects of the compound in animal models. Results indicated that it improved heart function post-myocardial infarction, likely through its action on adenosine receptors, highlighting its potential in cardiovascular therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at Position 7
The 2-hydroxy-3-(o-tolyloxy)propyl group distinguishes the target compound from related purine-diones:
- Compound: Features a 2-hydroxy-3-(3-methylphenoxy)propyl substituent at position 7. The meta-methylphenoxy group (vs.
- Compound : Substituted with a 3-phenylpropyl group at position 7. The lack of hydroxyl and aryl ether moieties reduces polarity, likely increasing hydrophobicity .
- Compound: Contains a 2-(dimethylamino)ethyl group at position 7 (with a propyl group at position 3). The shorter alkyl chain and absence of aryl ether limit steric bulk, favoring membrane permeability .
Substituents at Position 8
The (dimethylaminoethyl)amino group at position 8 is critical for basicity (predicted pKa ~9.88, similar to ’s compound ):
- Compound : Features a nitro group at position 8. The electron-withdrawing nitro group decreases nucleophilicity, impacting reactivity in biological systems .
Core Modifications
- Compound : Includes 1,3-dimethyl substitutions (vs. 3-methyl in the target). Additional methylation at position 1 may hinder rotational freedom or enzyme binding .
- Compounds: Boehringer Ingelheim’s purine derivatives (e.g., XXXIII) retain the 3,7-dihydro core but vary in substituents, achieving nanomolar IC50 values against PDK1 .
Data Table: Comparative Analysis of Purine-Dione Derivatives
‡Estimated based on structural similarity to . *Estimated based on hydroxylamine pKa trends.
Research Findings
- PDK1 Inhibition: Purine-diones with (dimethylaminoethyl)amino groups (e.g., ) and aryloxypropyl substituents exhibit potent PDK1 inhibition (IC50: 0.1–100 nM), suggesting the target compound may share similar mechanisms .
- Synthetic Methods : Microwave-assisted synthesis (e.g., ) is employed for nitro-substituted analogs, highlighting the need for tailored approaches depending on substituent reactivity .
- Physicochemical Properties : The target compound’s o-tolyloxy group may enhance π-π stacking in hydrophobic binding pockets compared to ’s phenylpropyl group, albeit with reduced solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methylpurine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chloroethyl group at the 7-position of a purine-dione scaffold (e.g., 7-(2-chloroethyl)-8-chloro-theophylline derivatives) with a dimethylaminoethylamine group under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours . Optimization involves adjusting stoichiometry (1:1.2–1.5 molar ratio of amine to chloroethyl precursor) and using bases like K₂CO₃ to neutralize HCl byproducts. Purity is improved via column chromatography (silica gel, CHCl₃:MeOH 9:1) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Key peaks include N-H stretching (~3340 cm⁻¹), aliphatic C-H (~2850–2960 cm⁻¹), and carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 434 for C₁₉H₂₃N₅O₃) and fragmentation patterns (e.g., loss of o-tolyloxypropyl group at m/z 169) .
- NMR : ¹H-NMR signals for dimethylaminoethyl protons (δ 2.2–2.5 ppm, singlet) and o-tolyloxy aromatic protons (δ 6.8–7.3 ppm) confirm substitution .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For in vitro assays, prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers (<1% DMSO). Solubility is pH-dependent due to the dimethylamino group (pKa ~8.5); adjust with HCl/NaOH for ionizable forms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar purine-dione derivatives?
- Methodological Answer : Discrepancies arise from substituent effects (e.g., o-tolyloxy vs. nitro groups at the 8-position). Perform comparative SAR studies:
Synthesize analogs with systematic substitutions (e.g., replacing o-tolyloxy with p-nitrophenoxy) .
Use standardized assays (e.g., enzyme inhibition with ATPase/kinase targets) under controlled conditions (pH 7.4, 37°C).
Apply multivariate analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity .
Q. How do reaction intermediates and byproducts impact the purity of the final compound?
- Methodological Answer : Common impurities include unreacted chloroethyl precursors and hydroxylated byproducts. Monitor via TLC (Rf 0.5 for target compound vs. 0.3–0.4 for impurities) . Use preparative HPLC (C18 column, gradient elution with H₂O:ACN) to isolate the product. Quantify impurities via LC-MS with <2% acceptance thresholds .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to assess hydrolysis susceptibility of the o-tolyloxypropyl group.
- Simulate metabolic degradation pathways (e.g., CYP450-mediated oxidation) using software like Schrödinger’s ADMET Predictor.
- Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .
Q. How can structural modifications enhance target selectivity in kinase inhibition assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
